molecular formula C124H230N20O63P6S7 B15138454 Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn)

Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn)

Cat. No.: B15138454
M. Wt: 3419.6 g/mol
InChI Key: YCLQSVOVXZUKMN-ZRNYXFEKSA-N
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Description

Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) is a mannose-6-phosphate (M6Pn)-peptide conjugate. This compound is capable of binding to targeted ligands of various proteins and successfully internalizing and degrading them through the mannose-6-phosphate receptor (M6PR). It is utilized in the research of lysosomal targeting chimeras (LYTACs) based on M6Pn .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) involves the conjugation of mannose-6-phosphate to a peptide sequence. The peptide sequence is synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The mannose-6-phosphate is then attached to the cysteine residues in the peptide sequence through a series of chemical reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to targeted ligands of various proteins through the mannose-6-phosphate receptor (M6PR). Once bound, the complex is internalized into lysosomes, where the proteins are degraded. This mechanism is crucial for the development of lysosomal targeting chimeras (LYTACs), which aim to degrade specific proteins within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) is unique due to its specific peptide sequence and the presence of mannose-6-phosphate, which allows for targeted protein degradation through the mannose-6-phosphate receptor. This specificity makes it a valuable tool in the research of lysosomal targeting chimeras (LYTACs) .

Properties

Molecular Formula

C124H230N20O63P6S7

Molecular Weight

3419.6 g/mol

IUPAC Name

2-[6-[3-[(2R)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2R)-1-[[4-[[(2R)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]sulfanylpropoxy]-3,4,5-trihydroxyoxan-2-yl]ethylphosphonic acid

InChI

InChI=1S/C124H230N20O63P6S7/c125-35-9-5-21-67(137-116(175)76(64-218-57-19-45-200-122-106(165)100(159)94(153)82(206-122)33-51-212(190,191)192)141-112(171)69(23-7-11-37-127)135-114(173)74(62-216-55-17-43-198-120-104(163)98(157)92(151)80(204-120)31-49-210(184,185)186)133-87(147)27-2-1-13-39-130-86(146)26-4-3-25-84-89-71(66-220-84)143-124(177)144-89)110(169)139-72(60-214-53-15-41-196-118-102(161)96(155)90(149)78(202-118)29-47-208(178,179)180)108(167)131-40-14-28-88(148)134-75(63-217-56-18-44-199-121-105(164)99(158)93(152)81(205-121)32-50-211(187,188)189)115(174)136-70(24-8-12-38-128)113(172)142-77(65-219-58-20-46-201-123-107(166)101(160)95(154)83(207-123)34-52-213(193,194)195)117(176)138-68(22-6-10-36-126)111(170)140-73(109(168)132-59-85(129)145)61-215-54-16-42-197-119-103(162)97(156)91(150)79(203-119)30-48-209(181,182)183/h67-84,89-107,118-123,149-166H,1-66,125-128H2,(H2,129,145)(H,130,146)(H,131,167)(H,132,168)(H,133,147)(H,134,148)(H,135,173)(H,136,174)(H,137,175)(H,138,176)(H,139,169)(H,140,170)(H,141,171)(H,142,172)(H2,143,144,177)(H2,178,179,180)(H2,181,182,183)(H2,184,185,186)(H2,187,188,189)(H2,190,191,192)(H2,193,194,195)/t67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78?,79?,80?,81?,82?,83?,84-,89-,90?,91?,92?,93?,94?,95?,96?,97?,98?,99?,100?,101?,102?,103?,104?,105?,106?,107?,118?,119?,120?,121?,122?,123?/m0/s1

InChI Key

YCLQSVOVXZUKMN-ZRNYXFEKSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)N[C@@H](CSCCCOC3C(C(C(C(O3)CCP(=O)(O)O)O)O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CSCCCOC4C(C(C(C(O4)CCP(=O)(O)O)O)O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CSCCCOC5C(C(C(C(O5)CCP(=O)(O)O)O)O)O)C(=O)NCCCC(=O)N[C@@H](CSCCCOC6C(C(C(C(O6)CCP(=O)(O)O)O)O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CSCCCOC7C(C(C(C(O7)CCP(=O)(O)O)O)O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CSCCCOC8C(C(C(C(O8)CCP(=O)(O)O)O)O)O)C(=O)NCC(=O)N)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NC(CSCCCOC3C(C(C(C(O3)CCP(=O)(O)O)O)O)O)C(=O)NC(CCCCN)C(=O)NC(CSCCCOC4C(C(C(C(O4)CCP(=O)(O)O)O)O)O)C(=O)NC(CCCCN)C(=O)NC(CSCCCOC5C(C(C(C(O5)CCP(=O)(O)O)O)O)O)C(=O)NCCCC(=O)NC(CSCCCOC6C(C(C(C(O6)CCP(=O)(O)O)O)O)O)C(=O)NC(CCCCN)C(=O)NC(CSCCCOC7C(C(C(C(O7)CCP(=O)(O)O)O)O)O)C(=O)NC(CCCCN)C(=O)NC(CSCCCOC8C(C(C(C(O8)CCP(=O)(O)O)O)O)O)C(=O)NCC(=O)N)NC(=O)N2

Origin of Product

United States

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